IGF-1 Normalization vs. Placebo in Acromegaly
In the phase 3 PATHFNDR-2 trial, paltusotine demonstrated a significantly higher rate of IGF-1 normalization compared to placebo in patients with biochemically uncontrolled acromegaly not on medical therapy [1]. The primary endpoint was met with an odds ratio of 42.81 (95% CI: 8.44–455.82; P<0.0001), confirming paltusotine's superiority [1].
| Evidence Dimension | IGF-1 normalization at 24 weeks |
|---|---|
| Target Compound Data | 55.6% (30/54 patients) |
| Comparator Or Baseline | Placebo: 5.3% (3/57 patients) |
| Quantified Difference | Odds ratio 42.81 (95% CI 8.44-455.82); absolute difference 50.3 percentage points |
| Conditions | Phase 3, randomized, double-blind, placebo-controlled trial (PATHFNDR-2) in adults with medically untreated acromegaly; 24-week treatment period. |
Why This Matters
This high degree of efficacy versus placebo establishes paltusotine as a potent monotherapy for uncontrolled acromegaly, directly informing clinical selection and procurement for studies requiring robust IGF-1 control.
- [1] Biller, B. M. K.; et al. Rapid and Sustained Response of Biochemically Uncontrolled Acromegaly to Once-Daily Oral Paltusotine Treatment. J. Clin. Endocrinol. Metab. 2025, dgaf579. View Source
